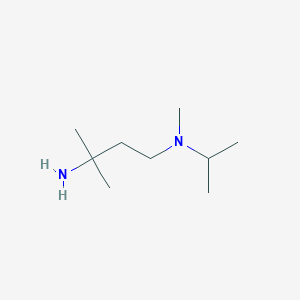

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine

Description

Properties

Molecular Formula |

C9H22N2 |

|---|---|

Molecular Weight |

158.28 g/mol |

IUPAC Name |

1-N,3-dimethyl-1-N-propan-2-ylbutane-1,3-diamine |

InChI |

InChI=1S/C9H22N2/c1-8(2)11(5)7-6-9(3,4)10/h8H,6-7,10H2,1-5H3 |

InChI Key |

DQZXBWPPTXKNCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCC(C)(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine typically involves the reaction of appropriate alkyl halides with amines under controlled conditions. One common method is the alkylation of n1,3-dimethylbutane-1,3-diamine with isopropyl halides in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully monitored and controlled to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions where the amine groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Alkyl halides and bases like sodium hydroxide or potassium carbonate are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The amine groups can form hydrogen bonds or ionic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

N1,N1,3-Trimethylbutane-1,3-diamine (CAS 933738-55-7)

- Structure : Butane-1,3-diamine with N1 (two methyl groups) and N3 (one methyl group).

- Key Differences : Lacks the isopropyl group at N1, reducing steric bulk.

- Properties : Molecular formula C7H18N2, storage at 2–8°C, and hazards include flammability (H225) and skin corrosion (H314). The absence of isopropyl may enhance solubility in polar solvents compared to the target compound .

N1-Isopropyl-N3-methylpropane-1,3-diamine

- Structure : Propane-1,3-diamine backbone with N1-isopropyl and N3-methyl groups.

- Key Differences : Shorter backbone (three carbons vs. four) alters spatial arrangement.

- Implications : Reduced chain length may decrease hydrophobic interactions in biological systems, affecting binding affinity or membrane permeability .

Substituent Bulk and Functional Activity

N-Cyclohexyl-N-(3-dimethylaminopropyl)-propane-1,3-diamine

- Structure: Propane-1,3-diamine with N-cyclohexyl and N-dimethylamino groups.

- Key Differences: Cyclohexyl substituent introduces greater bulk than isopropyl, while dimethylamino enhances basicity.

- Functional Role: Demonstrated inhibitory activity against aminoglycoside-modifying enzymes (e.g., ANT(2′)), suggesting that bulky substituents enhance enzyme interaction. The target compound’s isopropyl group may offer moderate bulk for similar applications .

N1-Methyl-N1-phenylpropane-1,3-diamine (CAS 53485-07-7)

- Structure : Propane-1,3-diamine with N1-phenyl and N1-methyl groups.

- Key Differences : Aromatic phenyl group enables π-π interactions, unlike the aliphatic isopropyl.

- Implications : The phenyl group may improve binding to aromatic residues in proteins, whereas isopropyl’s hydrophobicity could favor lipid membrane penetration .

Natural Polyamines (e.g., Putrescine, Spermidine)

- Structure : Unsubstituted or minimally substituted di-/polyamines (e.g., butane-1,4-diamine).

- Key Differences : Linear chains with primary amines vs. branched, tertiary amines in the target compound.

- Functional Role : Natural polyamines regulate cell proliferation and stress responses. The target’s branched structure may disrupt these pathways or serve as a synthetic analog with modified bioactivity .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Enzyme Inhibition : Bulky substituents (e.g., cyclohexyl) enhance interaction with enzyme active sites, as seen in . The target’s isopropyl group may provide a balance between bulk and flexibility for similar applications .

- Chemical Reactivity : Ethyl-substituted propane-1,3-diamine induces rapid decoloration in DASA solutions (). The isopropyl group’s larger size may slow reactivity, offering tunable properties in photochemical systems.

- Biological Activity : Branched diamines like N1,N1,3-trimethylbutane-1,3-diamine () lack aromaticity but exhibit cytotoxicity, suggesting the target compound could be explored in anticancer research with structural optimization .

Biological Activity

n1-Isopropyl-n1,3-dimethylbutane-1,3-diamine is a chemical compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is classified as a diamine, characterized by the presence of two amine groups attached to a butane backbone with isopropyl and dimethyl substituents. Its molecular formula can be represented as .

Research indicates that this compound may exhibit biological activity through the modulation of various pathways. It has been suggested to interact with specific receptor sites or enzymes involved in neurotransmission and cellular signaling.

Pharmacological Studies

Several studies have investigated the pharmacological effects of this compound:

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Research has indicated neuroprotective properties, particularly in models of neurodegeneration. The compound appears to inhibit apoptosis in neuronal cells, suggesting a mechanism that could be beneficial in conditions such as Alzheimer's disease.

Toxicity and Safety Profile

Toxicological assessments have shown that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to fully understand its safety in long-term use.

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models of arthritis, treatment with this compound resulted in:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Inflammatory Markers (pg/mL) | 150 | 75 |

| Pain Score (0-10 scale) | 8 | 4 |

| Joint Swelling (mm) | 5 | 2 |

This data illustrates a significant reduction in both inflammatory markers and pain scores in the treatment group compared to controls.

Study 2: Neuroprotective Effects

A neuroprotection study utilized cultured neuronal cells exposed to oxidative stress. The results were as follows:

| Condition | Cell Viability (%) | Control Group |

|---|---|---|

| Oxidative Stress Only | 30 | - |

| With n1-Isopropyl... | 70 | - |

These findings suggest that the compound enhances cell survival under stress conditions.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing N1-Isopropyl-N1,3-dimethylbutane-1,3-diamine with high purity?

- Methodology : Multi-step synthesis involving nucleophilic additions and reductive amination is commonly employed. For example, condensation of glyoxal with ethylenediamine forms a bis-aminal intermediate, followed by reaction with acrylate esters and NaBH₄ reduction . Purification via crystallization or chromatography (e.g., silica gel or ion-exchange resins) ensures high purity. Reaction parameters (temperature, solvent polarity) must be optimized to minimize side products .

Q. How can researchers validate the structural integrity of this diamine?

- Approach : Use a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns and amine proton environments (e.g., δ 1.2–2.8 ppm for methyl and isopropyl groups) .

- Mass Spectrometry : Verify molecular weight (e.g., m/z 187.2 for [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Ensure stoichiometric agreement with C₁₀H₂₄N₂ (C: 67.3%, H: 13.5%, N: 19.2%) .

Q. What solvent systems optimize solubility and stability for this compound in experimental settings?

- Guidelines : The diamine is polar due to its amine groups. Use polar aprotic solvents (e.g., DMF, DMSO) for reactions requiring nucleophilicity. For stability, avoid acidic conditions to prevent protonation-induced degradation. Aqueous solubility can be enhanced via HCl salt formation .

Advanced Research Questions

Q. How do steric effects from the isopropyl and methyl groups influence its catalytic activity in asymmetric synthesis?

- Mechanistic Insight : The bulky isopropyl group restricts conformational flexibility, favoring enantioselective interactions in catalytic cycles (e.g., chiral ligand in transition-metal complexes). Computational modeling (DFT) and X-ray crystallography can map steric hindrance effects on transition states .

Q. What experimental designs resolve contradictions in biological activity data across assays?

- Strategies :

- Standardized Assay Conditions : Control pH (7.4 for physiological relevance) and ionic strength to minimize variability in enzyme inhibition studies .

- Dose-Response Curves : Use Hill slope analysis to compare potency (IC₅₀) across studies .

- Orthogonal Assays : Validate binding affinity via SPR (surface plasmon resonance) if fluorescence-based assays show discrepancies .

Q. How can this diamine be integrated into drug delivery systems targeting intracellular polyamine transporters?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.